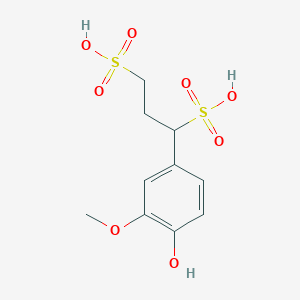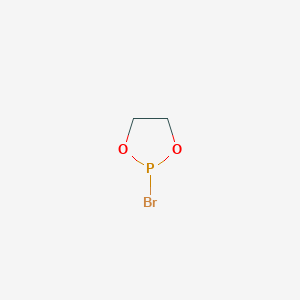
2-Bromo-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3,2-dioxaphospholane is an organophosphorus compound characterized by a five-membered ring containing phosphorus, oxygen, and bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1,3,2-dioxaphospholane can be synthesized through the reaction of phosphorus trichloride with ethylene glycol in the presence of a brominating agent. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as distillation or recrystallization, to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,3,2-dioxaphospholane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield different phosphorus-containing compounds.
Addition Reactions: The compound can react with various reagents to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve organic solvents and controlled temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield phosphoramidates, while oxidation reactions can produce phosphine oxides.
Applications De Recherche Scientifique
2-Bromo-1,3,2-dioxaphospholane has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organophosphorus compounds.
Materials Science: The compound is utilized in the development of flame retardants and polymer additives.
Biological Studies: Researchers explore its potential as a reagent in biochemical assays and as a precursor for biologically active molecules.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,3,2-dioxaphospholane involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates and transition states, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane: Similar in structure but contains chlorine instead of bromine.
2-Fluoro-1,3,2-dioxaphospholane: Contains fluorine instead of bromine, leading to different reactivity and applications.
2-Iodo-1,3,2-dioxaphospholane:
Uniqueness
2-Bromo-1,3,2-dioxaphospholane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
64498-35-7 |
|---|---|
Formule moléculaire |
C2H4BrO2P |
Poids moléculaire |
170.93 g/mol |
Nom IUPAC |
2-bromo-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C2H4BrO2P/c3-6-4-1-2-5-6/h1-2H2 |
Clé InChI |
AXEYVSZQBDLFJE-UHFFFAOYSA-N |
SMILES canonique |
C1COP(O1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


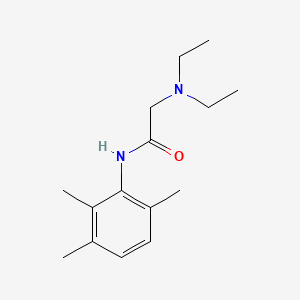
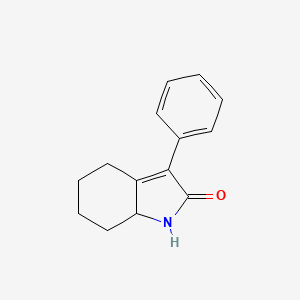
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
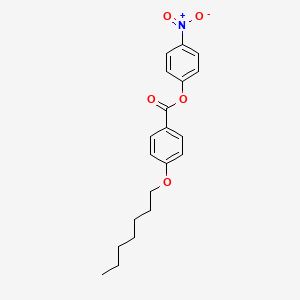
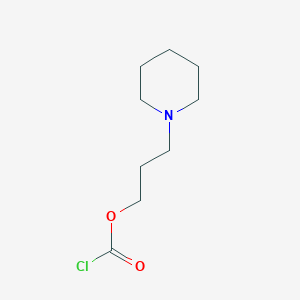
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)


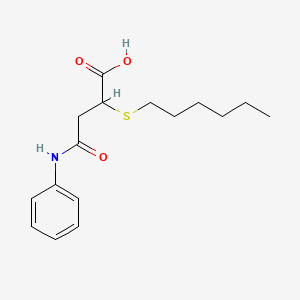
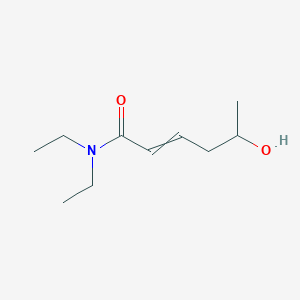
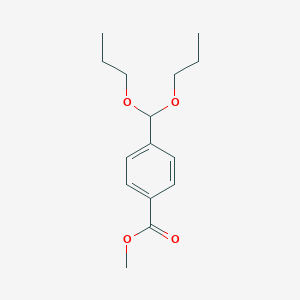
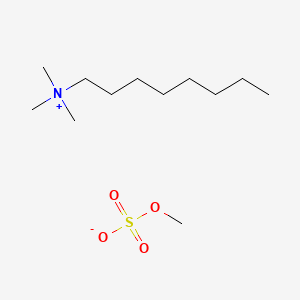
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
